Methyl 6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a fluorine atom, a dioxaborolane group, and a carboxylate ester group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-3-fluorobenzaldehyde and thiophene-2-carboxylic acid.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a Suzuki-Miyaura coupling reaction using a boronic acid derivative and a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the dioxaborolane group to a boronic acid.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and boronic acids.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Methyl 6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in cross-coupling reactions.
Biology: The compound is used in the development of fluorescent probes and imaging agents due to its unique structural features.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and dioxaborolane group play crucial roles in binding to active sites, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
Methyl 6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the benzothiophene core, along with the fluorine atom and dioxaborolane group, makes it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C16H18BFO4S |
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Molecular Weight |
336.2 g/mol |
IUPAC Name |
methyl 6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C16H18BFO4S/c1-15(2)16(3,4)22-17(21-15)12-10-7-6-9(18)8-11(10)23-13(12)14(19)20-5/h6-8H,1-5H3 |
InChI Key |
IZFRTZFAGOMEEE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC3=C2C=CC(=C3)F)C(=O)OC |
Origin of Product |
United States |
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